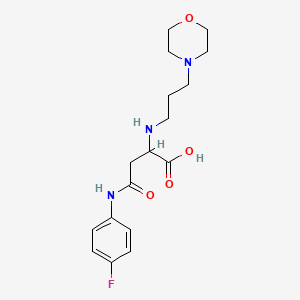
4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H24FN3O4 and its molecular weight is 353.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a derivative of oxobutanoic acid, notable for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈F N₃O₃
- Molecular Weight : 295.31 g/mol
The synthesis typically involves the reaction of 4-fluoroaniline with morpholinopropylamine and subsequent modifications to introduce the oxobutanoic acid moiety. Variations in the substituents on the aromatic ring can significantly influence biological activity.
Biological Activity Overview
Recent studies indicate that this compound exhibits a range of biological activities, particularly as an antifungal agent. The presence of electronegative atoms like fluorine enhances its antifungal properties by increasing lipophilicity, which is crucial for membrane permeability and bioactivity.
Antifungal Activity
Research has shown that compounds similar to This compound demonstrate significant antifungal activity. The quantitative structure–activity relationship (QSAR) analysis revealed that substituents at the para position of the phenyl group play a critical role in enhancing antifungal efficacy. For instance, compounds with fluorine or chlorine were more effective than those with less electronegative substituents .
Study 1: Antifungal Efficacy
A study published in PMC indicated that derivatives of 4-fluorophenyl compounds showed promising antifungal activity. The study demonstrated that the introduction of a morpholinopropyl group significantly improved antifungal properties compared to other structural variants. The results suggested that these compounds could serve as lead structures for developing new antifungal agents .
| Compound | Structure | Activity Level |
|---|---|---|
| 2d | Structure | Moderate |
| 2e | Structure | High |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound interferes with fungal cell wall synthesis. This was attributed to the inhibition of key enzymes involved in cell wall biosynthesis, making it a potential candidate for further development as an antifungal drug .
Pharmacological Properties
The pharmacological profile of This compound includes:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier.
- Metabolism : Predicted to undergo extensive hepatic metabolism.
Propriétés
IUPAC Name |
4-(4-fluoroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c18-13-2-4-14(5-3-13)20-16(22)12-15(17(23)24)19-6-1-7-21-8-10-25-11-9-21/h2-5,15,19H,1,6-12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZDTRBTPAIZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














